Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate
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Overview
Description
Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate is a complex organic compound that features a biphenyl moiety linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate typically involves the reaction of biphenyl derivatives with carbamoyl chlorides or isocyanates. One common method involves the use of biphenyl-2,2′-diol and methyl carbonochloridate in ethanol to produce the desired biphenyl derivative . Another approach includes the reaction of biphenyl derivatives with oxalyl chloride in the presence of aluminum chloride and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable the direct introduction of functional groups into organic compounds, enhancing the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield biphenyl ketones, while reduction reactions can produce biphenyl alcohols.
Scientific Research Applications
Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate involves its interaction with specific molecular targets, such as muscarinic M3 receptors. By binding to these receptors, the compound can modulate various physiological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: An economical carbamoyl donor used in various synthetic processes.
Phenyl carbamate: Used in tin-catalyzed transcarbamoylation reactions.
N-substituted carbamoyl chlorides: Formed in situ and reacted with substituted phenols to produce O-aryl carbamates.
Uniqueness
Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate is unique due to its biphenyl moiety, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl N-[3-[(2-phenylbenzoyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-22(26)24-18-12-8-11-17(15-18)23-21(25)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
WXLUTRXINDWNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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